molecular formula C13H7ClN2O B14215425 4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile CAS No. 760193-02-0

4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile

Cat. No.: B14215425
CAS No.: 760193-02-0
M. Wt: 242.66 g/mol
InChI Key: ODPVOTUGWNWMSZ-UHFFFAOYSA-N
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Description

4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile is an organic compound that features a benzonitrile group attached to a pyridine ring through a carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile typically involves the reaction of 3-chloro-4-pyridinecarboxylic acid with benzonitrile under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom on the pyridine ring can also participate in halogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile is unique due to its specific substitution pattern and the presence of both a benzonitrile and a pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

760193-02-0

Molecular Formula

C13H7ClN2O

Molecular Weight

242.66 g/mol

IUPAC Name

4-(3-chloropyridine-4-carbonyl)benzonitrile

InChI

InChI=1S/C13H7ClN2O/c14-12-8-16-6-5-11(12)13(17)10-3-1-9(7-15)2-4-10/h1-6,8H

InChI Key

ODPVOTUGWNWMSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C2=C(C=NC=C2)Cl

Origin of Product

United States

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